Cas no 40581-17-7 (Violanthin)

Violanthin is a naturally occurring flavonoid glycoside, primarily derived from plant sources such as the Violaceae family. It is characterized by its yellow pigmentation and is known for its role as a secondary metabolite in plants. Violanthin exhibits notable antioxidant properties, making it of interest in biochemical and pharmaceutical research. Its molecular structure includes a rutinose moiety attached to a flavonoid backbone, contributing to its stability and solubility in polar solvents. Studies suggest potential applications in oxidative stress mitigation and as a reference standard in analytical chemistry. Violanthin's purity and structural integrity are critical for reproducible research outcomes.
Violanthin structure
Violanthin structure
商品名:Violanthin
CAS番号:40581-17-7
MF:C27H30O14
メガワット:578.5187
MDL:MFCD29037226
CID:925933
PubChem ID:442665

Violanthin 化学的及び物理的性質

名前と識別子

    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one
    • Violanthin
    • C10196
    • SureCN993603
    • Violanthin, >=95% (LC/MS-UV)
    • Q27108548
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]chromen-4-one
    • E87181
    • AKOS040740531
    • SCHEMBL993603
    • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-8-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
    • AC1L9D6N
    • 6-C-GLUCOSYL-8-C-RHAMNOSYLAPIGENIN
    • MolPort-021-804-723
    • HY-N6895
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one
    • 1ST166140
    • CS-0100507
    • CHEBI:9992
    • DTXSID10904828
    • MS-30395
    • 40581-17-7
    • DA-68598
    • MDL: MFCD29037226
    • インチ: 1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1
    • InChIKey: MVOUGOXRXQDXDC-RSPRXDBDSA-N
    • ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])C1C(=C2C(C([H])=C(C3C([H])=C([H])C(=C([H])C=3[H])O[H])OC2=C(C=1O[H])[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])=O)O[H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 578.163556g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.8
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 14
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 578.163556g/mol
  • 単一同位体質量: 578.163556g/mol
  • 水素結合トポロジー分子極性表面積: 247Ų
  • 重原子数: 41
  • 複雑さ: 970
  • 同位体原子数: 0
  • 原子立体中心数の決定: 10
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 578.5

じっけんとくせい

Violanthin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N6895-1mg
Violanthin
40581-17-7 95.12%
1mg
¥1240 2024-04-18
TargetMol Chemicals
T13301-5mg
Violanthin
40581-17-7 97.81%
5mg
¥ 1990 2024-07-19
TargetMol Chemicals
T13301-5 mg
Violanthin
40581-17-7 97.81%
5mg
¥ 2,757 2023-07-10
MedChemExpress
HY-N6895-5mg
Violanthin
40581-17-7 95.12%
5mg
¥3100 2024-04-18
TargetMol Chemicals
T13301-50 mg
Violanthin
40581-17-7 97.81%
50mg
¥ 11,994 2023-07-10
TargetMol Chemicals
T13301-100 mg
Violanthin
40581-17-7 97.81%
100MG
¥ 17,989 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00557-1MG
Violanthin
40581-17-7
1mg
¥4679.27 2023-09-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL85782-10MG
40581-17-7
10MG
¥6616.59 2023-01-06
TargetMol Chemicals
T13301-10mg
Violanthin
40581-17-7 97.81%
10mg
¥ 3230 2024-07-19
TargetMol Chemicals
T13301-50mg
Violanthin
40581-17-7 97.81%
50mg
¥ 8730 2024-05-22

Violanthinに関する追加情報

Violanthin (CAS No. 40581-17-7): A Comprehensive Overview

Violanthin, also known by its CAS registry number 40581-17-7, is a compound of significant interest in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. Recent studies have shed light on its properties, mechanisms of action, and potential therapeutic uses, making it a topic of ongoing research.

The chemical structure of Violanthin is characterized by its complex arrangement of functional groups, which contribute to its diverse reactivity and biological activity. Researchers have employed advanced spectroscopic techniques to elucidate its molecular composition, revealing insights into its stability and reactivity under different conditions. These findings have been instrumental in understanding how Violanthin interacts with other molecules, paving the way for its application in drug design and development.

In terms of biological activity, Violanthin has demonstrated promising results in preclinical studies. Recent experiments have shown that it exhibits potent antioxidant properties, which could be harnessed to develop novel treatments for oxidative stress-related diseases. Additionally, studies on its anti-inflammatory effects suggest that it may play a role in managing chronic inflammatory conditions. These findings underscore the potential of Violanthin as a lead compound for drug discovery.

The synthesis and characterization of Violanthin have also been the focus of recent research efforts. Scientists have developed innovative synthetic pathways to produce this compound efficiently, ensuring scalability for potential large-scale production. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to confirm the purity and structural integrity of synthesized samples. These advancements have significantly contributed to the feasibility of using Violanthin in practical applications.

Beyond its pharmacological applications, Violanthin has shown promise in materials science. Its unique chemical properties make it a candidate for use in the development of advanced materials with tailored functionalities. For instance, researchers are exploring its potential as a building block for creating biodegradable polymers or as an additive in nanotechnology applications. These explorations highlight the versatility of Violanthin across multiple scientific disciplines.

In conclusion, Violanthin (CAS No. 40581-17-7) stands out as a compound with multifaceted applications and significant research potential. Its chemical properties, biological activity, and synthetic feasibility make it a valuable subject for further investigation. As ongoing studies continue to uncover new insights into its capabilities, the future prospects for this compound appear both exciting and promising.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:40581-17-7)Violanthin
A945767
清らかである:99%/99%/99%
はかる:10mg/25mg/50mg
価格 ($):398.0/644.0/1146.0